molecular formula C39H71Na2O8P B1139955 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt CAS No. 108392-02-5

1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt

Cat. No.: B1139955
CAS No.: 108392-02-5
M. Wt: 744.93
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dioleoyl-sn-glycero-3-PA is a phospholipid containing the long-chain (18:1) fatty acid oleic acid inserted at the sn-1 and sn-2 positions. It has been used in the generation of micelles, liposomes, and other artificial membranes.
18:1 PA (1,2-dioleoyl-sn-glycero-3-phosphate (sodium salt)) is a sodium salt of modified lipid which has phosphatidic acid group as the backbone.
18:1 PA (1,2-dioleoyl-sn-glycero-3-phosphate (sodium salt)) is an anionic lipid.

Scientific Research Applications

  • Hydrocarbon Chain Packing and Molecular Motion in Phospholipid Bilayers : Research on isomers of cis-octadecenoic acid, including 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt, has shed light on the properties of phospholipid bilayers. These studies help in understanding the limiting transition temperatures of various isomers and their impact on molecular motion in lipid membranes, which is crucial for the development of lipid-based drug delivery systems and membrane biophysics studies (Barton & Gunstone, 1975).

  • Stabilization of Phospholipid Multilayers : Investigations into the compression of phospholipid monolayers, including this compound, have revealed the formation of stable multilayers at the air-water interface. These findings are significant for studying the properties of biological membranes and interactions between membranes and peptides or proteins, which can be applied in biomedical research and pharmaceuticals (Saccani et al., 2004).

  • Sensing Small Molecule Interactions with Lipid Membranes : Research using this compound has enabled the development of label-free sensing platforms based on pH modulation. These platforms can detect interactions between small molecules and lipid bilayers, offering potential applications in drug development and analysis (Huang et al., 2013).

  • Synthesis of Calcium Phosphate Nanoshells : The compound has been used in the synthesis of calcium phosphate nanoshells, with applications in nanotechnology and material science. This synthesis process is critical for controlling particle size and shape, which has implications in drug delivery and material engineering (Yeo et al., 2012).

  • Protein-Liposome Interactions : Studies involving this compound have helped in understanding the interactions between serum proteins and liposomes. This research is important for the development of nanoparticles in pharmaceuticals, especially in designing drug and gene delivery systems (Triantafyllopoulou et al., 2022).

Properties

InChI

InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/b19-17-,20-18-;/t37-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDHADSEKGCPKW-ZBFGHDQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H73NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108392-02-5
Record name 1,1′-[(1R)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate sodium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108392-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.